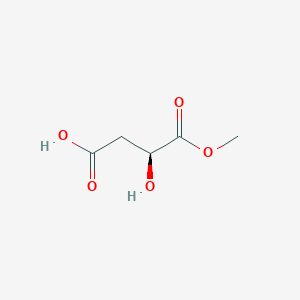

(S)-2-Hydroxysuccinic Acid Methyl Ester

Descripción general

Descripción

Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Hydroxysuccinic Acid Methyl Ester typically involves the esterification of (S)-2-hydroxysuccinic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:

(S)-2-Hydroxysuccinic Acid+MethanolH2SO4(S)-2-Hydroxysuccinic Acid Methyl Ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Hydroxysuccinic Acid Methyl Ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to (S)-2-hydroxysuccinic acid and methanol in the presence of an acid or base.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group, forming a keto ester.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Hydrolysis: (S)-2-Hydroxysuccinic acid and methanol.

Oxidation: Keto ester.

Reduction: Corresponding alcohol.

Aplicaciones Científicas De Investigación

Organic Synthesis

Chiral Building Block

(S)-2-Hydroxysuccinic Acid Methyl Ester serves as an important chiral building block in organic synthesis. Its stereochemistry allows for the production of other chiral compounds, which are essential in the development of pharmaceuticals and agrochemicals. The compound's ability to participate in various reactions, such as esterification and acylation, makes it a versatile intermediate in synthetic pathways.

Table 1: Key Reactions Involving this compound

| Reaction Type | Example Product | Notes |

|---|---|---|

| Esterification | Methyl esters of carboxylic acids | Useful for synthesizing complex esters |

| Acylation | Acylated derivatives | Important for creating biologically active compounds |

| Reduction | Alcohol derivatives | Can be converted to alcohols for further synthesis |

Pharmaceutical Applications

Drug Development

The compound is utilized in drug development, particularly in the synthesis of bioactive molecules. Its structural features allow it to mimic natural metabolites, making it a candidate for developing drugs targeting metabolic pathways. For example, it has been studied for its potential role in modulating enzyme activity related to metabolic disorders.

Case Study: Anti-Cancer Research

Research has indicated that this compound may have anti-cancer properties. A study demonstrated that derivatives of this compound could inhibit tumor growth in specific cancer cell lines by interfering with metabolic pathways essential for cancer cell proliferation . This highlights its potential as a lead compound in anti-cancer drug discovery.

Biochemical Research

Proteomics and Metabolomics

In biochemical research, this compound is employed as a standard or reagent in proteomics and metabolomics studies. Its role as a metabolite can help researchers understand metabolic fluxes and pathways within biological systems. The compound's stability and solubility make it suitable for various analytical techniques, including mass spectrometry.

Table 2: Applications in Biochemical Studies

| Application Area | Specific Use | Importance |

|---|---|---|

| Metabolomics | Standard reference | Helps quantify metabolites in samples |

| Enzyme assays | Substrate for enzymatic reactions | Assists in determining enzyme kinetics |

| Cell culture studies | Supplement for growth media | Supports cellular metabolism studies |

Agrochemical Applications

Pesticide Intermediate

this compound has been explored as an intermediate in the synthesis of agrochemicals, particularly pesticides. Its ability to modify biological activity makes it valuable for developing new formulations that target specific pests while minimizing environmental impact.

Mecanismo De Acción

The mechanism of action of (S)-2-Hydroxysuccinic Acid Methyl Ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes. The ester group can undergo hydrolysis to release the active (S)-2-hydroxysuccinic acid, which can then participate in further biochemical reactions.

Comparación Con Compuestos Similares

Similar Compounds

Methyl ®-2-Hydroxybutanoate: The enantiomer of (S)-2-Hydroxysuccinic Acid Methyl Ester, with similar chemical properties but different biological activities.

Ethyl (S)-2-Hydroxybutanoate: An ester with a similar structure but an ethyl group instead of a methyl group.

Methyl 3-Hydroxybutanoate: A structural isomer with the hydroxyl group on the third carbon instead of the second.

Uniqueness

This compound is unique due to its specific chiral configuration, which can lead to different interactions with biological molecules compared to its enantiomer or structural isomers. This makes it valuable in asymmetric synthesis and chiral resolution processes.

Actividad Biológica

(S)-2-Hydroxysuccinic Acid Methyl Ester, also known by its CAS number 66212-45-1, is an important compound in various biological and industrial applications. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound is synthesized through the esterification of (S)-2-hydroxysuccinic acid with methanol, typically using an acid catalyst such as sulfuric acid. The reaction can be represented as follows:

This compound is characterized by a molecular weight of 148.11 g/mol and a molecular formula of CHO .

This compound exhibits several biological activities primarily through its interaction with metabolic pathways and enzyme systems. It acts as a substrate for various enzymes, influencing metabolic processes such as:

- Energy Metabolism : Involved in the citric acid cycle, contributing to ATP production.

- Antioxidant Activity : Exhibits potential to scavenge free radicals, thus protecting cells from oxidative stress.

Case Studies and Research Findings

- Metabolic Pathway Involvement : Research indicates that this compound plays a significant role in the metabolism of carbohydrates and fats. It has been shown to enhance energy production in cellular respiration .

- Antimicrobial Properties : A study highlighted its efficacy against various pathogens, suggesting potential applications in treating infections . The compound demonstrated inhibitory effects on bacterial growth and could serve as a lead compound for antibiotic development.

- Neuroprotective Effects : Investigations into its neuroprotective properties revealed that it may help mitigate neuronal damage in models of neurodegenerative diseases . This effect is attributed to its ability to modulate inflammatory responses and reduce oxidative stress.

Data Table: Summary of Biological Activities

Applications in Medicine and Industry

This compound has diverse applications:

- Pharmaceutical Development : Its role as a metabolic enhancer positions it as a candidate for drugs aimed at metabolic disorders.

- Food Industry : Utilized for its flavor-enhancing properties due to its pleasant odor profile.

- Biodegradable Polymers : As a chiral building block, it contributes to the synthesis of biodegradable materials .

Propiedades

IUPAC Name |

(3S)-3-hydroxy-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c1-10-5(9)3(6)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSODCRZYKSCLO-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566614 | |

| Record name | (3S)-3-Hydroxy-4-methoxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66212-45-1 | |

| Record name | (3S)-3-Hydroxy-4-methoxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.